2,5-Diketo-3,6-di(4-succinylaminobutyl) piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diketo-3,6-di(4-succinylaminobutyl) piperazine is a chemical compound with the molecular formula C20H28N4O8 and a molecular weight of 452.46 . It is known for its chelating properties and is used in various scientific research applications . The compound appears as a white solid that is soluble in water and organic solvents .
Preparation Methods
The synthesis of 2,5-Diketo-3,6-di(4-succinylaminobutyl) piperazine typically involves chemical synthesis methods. The specific steps and reaction conditions can vary, but generally, it involves the reaction of piperazine derivatives with succinic anhydride under controlled conditions . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
2,5-Diketo-3,6-di(4-succinylaminobutyl) piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Diketo-3,6-di(4-succinylaminobutyl) piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Diketo-3,6-di(4-succinylaminobutyl) piperazine involves its ability to chelate metal ions. This chelation process can affect various molecular targets and pathways, including enzyme activity and metal ion transport . The compound’s structure allows it to form stable complexes with metal ions, which can influence biological and chemical processes.
Comparison with Similar Compounds
2,5-Diketo-3,6-di(4-succinylaminobutyl) piperazine can be compared with other chelating agents such as ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA). While all these compounds have chelating properties, this compound is unique due to its specific structure and the stability of the complexes it forms . Similar compounds include:
- Ethylenediaminetetraacetic acid (EDTA)
- Diethylenetriaminepentaacetic acid (DTPA)
- Nitrilotriacetic acid (NTA)
These compounds share similar chelating properties but differ in their molecular structures and specific applications.
Properties
IUPAC Name |
4-[4-[5-[4-(3-carboxyprop-2-enoylamino)butyl]-3,6-dioxopiperazin-2-yl]butylamino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O8/c25-15(7-9-17(27)28)21-11-3-1-5-13-19(31)24-14(20(32)23-13)6-2-4-12-22-16(26)8-10-18(29)30/h7-10,13-14H,1-6,11-12H2,(H,21,25)(H,22,26)(H,23,32)(H,24,31)(H,27,28)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNKIRVUCQNAQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)C=CC(=O)O)CC1C(=O)NC(C(=O)N1)CCCCNC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.